molecular formula C6H9NO3 B15217731 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B15217731
M. Wt: 143.14 g/mol
InChI Key: OOVPAUJTGIEXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid is a chiral, synthetically valuable scaffold used in pharmaceutical research and development. The (1S,4S)-enantiomer (CAS 2580089-94-5) is a key intermediate for constructing more complex molecules. This compound features a bridged bicyclic structure that serves as a morpholine isostere, which can be used to modify the physicochemical and pharmacokinetic properties of drug candidates, such as their lipophilicity . The specific bicyclic morpholine core, 2-oxa-5-azabicyclo[2.2.1]heptane, is recognized as an important building block in medicinal chemistry due to its structural similarity to morpholine . It is typically synthesized from commercially available starting materials like trans-4-hydroxy-L-proline . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Purity: 95%+. Available pack sizes range from 100 mg to 10 g .

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5(9)6-1-4(2-10-6)7-3-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVPAUJTGIEXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC1(CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the use of 4R-hydroxy-L-proline as a starting material. The synthetic approach includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-Oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and starting materials.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes classical transformations to form esters and amides, critical for modifying solubility and biological activity.

Reaction TypeReagents/ConditionsProductYieldReference
EsterificationMethanol, SOCl₂ (0°C → r.t., 2.5 h)Methyl ester derivative96%
AmidationHATU, DIPEA, primary amines (DMF, r.t.)Amide derivatives (e.g., GABA analogues)75–92%

Key findings:

  • Esterification with methanol and thionyl chloride proceeds efficiently under mild conditions .

  • Amidation using coupling agents like HATU enables the synthesis of constrained γ-aminobutyric acid (GABA) derivatives for neurological drug candidates .

Palladium-Catalyzed Functionalization

The bicyclic structure participates in palladium-mediated reactions to introduce diverse functional groups.

Reaction TypeCatalytic SystemSubstratesYieldReference
1,2-AminoacyloxylationPd(OAc)₂, PPh₃, PhI(OAc)₂Cyclopentenes, acyloxy reagents58-85%
Cross-CouplingPd/C, H₂ (atmospheric pressure)Hydrogenolysis of Cbz group100%

Key findings:

  • Palladium-catalyzed 1,2-aminoacyloxylation constructs oxygenated azabicycloheptanes with high regioselectivity .

  • Hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group using Pd/C achieves quantitative deprotection .

Oxidation and Reduction

The bicyclic scaffold and substituents undergo redox transformations to generate modified derivatives.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation (C-3)KMnO₄, H₂O/acetone (0°C)Ketone derivative78%
ReductionNaBH₄, EtOH/THF (0°C → r.t.)Alcohol intermediate100%

Key findings:

  • Oxidation of the C-3 methylene group to a ketone enhances electrophilicity for subsequent nucleophilic attacks .

  • Sodium borohydride reduction selectively targets carbonyl groups without affecting the bicyclic framework .

Substitution and Ring-Opening Reactions

The strained bicyclic system facilitates nucleophilic substitutions and controlled ring-opening.

Reaction TypeReagents/ConditionsProductYieldReference
TosylationTsCl, Et₃N, DMAP (CH₂Cl₂, 0°C → r.t.)Tosylate intermediate93%
Ring-OpeningNaOMe, MeOH (reflux)Linear amino alcohol derivative86%

Key findings:

  • Tosylation at the secondary alcohol position enables further nucleophilic displacements .

  • Methanolysis under reflux conditions selectively cleaves the oxygen-containing ring, yielding linear intermediates .

Comparative Reactivity

The compound’s reactivity differs from simpler carboxylic acids due to its bicyclic constraints:

Feature2-Oxa-5-azabicycloheptane-1-carboxylic acidLinear Carboxylic Acids
Steric Hindrance High (prevents bulkier reagents)Low
Ring Strain Facilitates ring-opening reactionsAbsent
pKa of COOH ~3.5 (slightly elevated due to proximity to N)~2.5 (typical for RCOOH)

Mechanistic Insights

  • Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution .

  • Palladium Catalysis : Involves oxidative addition of Pd⁰ to cyclopentene, followed by migratory insertion and reductive elimination .

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, its derivatives have been shown to interact with GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bicyclic Compounds

Core Structural Variations

The position of heteroatoms (O, N) in the bicyclic framework critically influences molecular properties:

Compound Name Heteroatom Positions Key Structural Features
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid O at 2, N at 5 Conformationally rigid; mimics GABA; C-3 disubstitution enables functional diversity
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid N at 7 Pyramidalized amide nitrogen; altered bond angles (~7° difference vs. proline)
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid N at 2 Flexible C-3 substitution; used in peptide models
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid O at 7 Electron-rich oxygen; potential for hydrogen bonding

Key Insights :

  • The 2-oxa-5-aza configuration imposes greater rigidity than 7-aza or 2-aza analogs, favoring stable bioactive conformations .
  • Pyramidalization in 7-aza derivatives (e.g., bond angle distortions) affects amide bond reactivity and intramolecular interactions .

2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives :

  • Synthesized via 4R-hydroxy-l-proline chiron, enabling stereoselective C-3 functionalization (e.g., acetic acid moiety addition) .
  • Boc-protected derivatives (e.g., 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid, CAS: 1330763-18-2) are intermediates for peptide synthesis .

7-Azabicyclo[2.2.1]heptane Derivatives :

  • Prepared via photochemical [2+2] cycloadditions or thermal [4+2] routes, often requiring hierarchical substituent analysis to predict pyramidalization effects .

Comparison :

  • The 2-oxa-5-aza system offers superior versatility in introducing substituents at C-3, whereas 7-aza derivatives require complex quantum mechanical modeling to optimize amide distortion .

Physicochemical and Commercial Profiles

Table: Key Properties of Selected Derivatives
Compound Name Molecular Formula Molecular Weight Purity CAS Number Storage Conditions
This compound; HCl C₇H₁₂ClNO₂ 181.66 ≥97% 1536398-61-4 2–8°C
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₇NO₅ 243.26 95% 1330763-18-2 Room temperature
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid C₇H₁₁NO₂ 141.17 N/A N/A N/A
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid C₉H₁₄O₃ 170.21 N/A 2275-26-5 N/A

Key Insights :

  • The hydrochloride salt of the target compound offers enhanced solubility and stability for lab use .
  • Boc-protected derivatives are widely available for peptide coupling, reflecting their utility in drug discovery .

Q & A

Q. What are the key synthetic routes for preparing 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid?

Methodological Answer: The compound is synthesized via cyclization strategies involving Diels–Alder reactions or chiral starting materials. For instance:

  • Diels–Alder Cycloaddition : Cyclohexylamine derivatives, derived from cycloadducts of C-4 unsaturated oxazolones and Danishefsky’s diene, undergo cyclization to form the azabicyclic core .
  • Chiron-Based Synthesis : Starting from 4R-hydroxy-L-proline, a multi-step process introduces substituents at the C-3 position, enabling enantioselective access to constrained γ-amino acid analogues .
  • Improved Protocols : Optimized conditions (e.g., organocatalysis, chiral resolution) enhance yield and enantiopurity, as seen in (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives .

Q. What structural features influence the compound’s reactivity and biological activity?

Methodological Answer: Key features include:

  • Bicyclic Framework : The rigid norbornane-like structure restricts conformational flexibility, enhancing binding selectivity in biological targets .
  • Pyramidalized Nitrogen : The bicyclic amide nitrogen exhibits unusual pyramidal geometry, influencing hydrogen-bonding patterns and intramolecular interactions (e.g., stabilizing specific tautomers) .
  • Carboxylic Acid Functional Group : Enables salt formation (e.g., hydrochloride salts for improved solubility) and participation in covalent bonding (e.g., protein labeling) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bicyclic geometry and hydrogen-bonding networks (e.g., catemeric patterns in derivatives) .
  • Chiral HPLC/Polarimetry : Essential for confirming enantiopurity, particularly in asymmetric syntheses .
  • NMR Spectroscopy : Distinguishes endo/exo substituents and monitors reaction progress (e.g., cyclization steps) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound address challenges in stereochemical control?

Methodological Answer:

  • Racemic Resolution : Kinetic resolution via epimerization under basic conditions separates enantiomers from racemic mixtures .
  • Chiral Pool Strategy : Use of 4R-hydroxy-L-proline as a chiron ensures stereochemical fidelity during functionalization (e.g., introducing GABA-like side chains) .
  • Organocatalysis : Asymmetric organocatalytic protocols enable formal [4+2] cycloadditions to access enantiopure bicyclo[2.2.1]heptane carboxylates .

Q. How does the compound’s structure enable its role in designing constrained amino acid analogues?

Methodological Answer:

  • Backbone Rigidity : The bicyclic core mimics natural amino acids (e.g., proline) while restricting conformational freedom, improving receptor binding .
  • Functionalization at C-3 : Substituents (alkyl/aryl groups) are introduced to mimic drugs like baclofen or pregabalin, retaining bioactivity while enhancing metabolic stability .
  • Hydrogen-Bonding Motifs : The carboxylic acid and heteroatoms participate in intramolecular interactions, stabilizing bioactive conformations .

Q. What computational tools elucidate the relationship between structure and biological activity?

Methodological Answer:

  • DFT Calculations : Analyze pyramidalization of the amide nitrogen and predict reactivity trends (e.g., bond distortion in bicyclic systems) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to optimize substituent placement for target engagement .
  • QSAR Models : Correlate substituent electronegativity or steric bulk with pharmacological profiles (e.g., neuroprotective activity) .

Q. What challenges arise in derivatizing the bicyclic core for diverse applications?

Methodological Answer:

  • Steric Hindrance : Bulkier substituents at C-3 require tailored catalysts (e.g., Pd-mediated cross-coupling) to avoid side reactions .
  • Acid Sensitivity : Protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) prevent decarboxylation during functionalization .
  • Solubility Limitations : Hydrochloride salt formation or PEGylation improves aqueous compatibility for in vitro assays .

Q. How does the compound’s stereochemistry impact its neuropharmacological potential?

Methodological Answer:

  • Enantiomer-Specific Activity : (1R,3S,4S)-configured derivatives show enhanced affinity for GABA receptors, critical for CNS drug development .
  • Blood-Brain Barrier Penetration : Rigid, lipophilic structures (e.g., methyl/fluoro substituents) improve permeability, as seen in neuroprotective analogues .

What are the unresolved questions in its application to covalent protein labeling?

Methodological Answer:

  • Electrophile Design : Alkenyl nitrile derivatives require precise stereoelectronic alignment for selective protein binding .
  • Stability Under Physiological Conditions : Balancing reactivity (for labeling) and stability (for delivery) remains a key challenge .
  • Off-Target Effects : Mass spectrometry and crystallography identify non-specific interactions, guiding structural refinements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.